molecular formula C17H18N2O3S B4833475 N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea

N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea

Cat. No. B4833475
M. Wt: 330.4 g/mol
InChI Key: QCQWTVYUFXHBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its euphoric and empathogenic effects. Although MDMA has been used recreationally, it has also been studied for its potential therapeutic uses.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to serotonin transporters, preventing the reuptake of serotonin and leading to increased levels of the neurotransmitter in the synaptic cleft. This results in increased feelings of empathy, sociability, and euphoria.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea has a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of oxytocin, a hormone associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea has advantages and limitations for lab experiments. It is a potent tool for studying the neurochemical and behavioral effects of serotonin, dopamine, and norepinephrine. However, its recreational use and legal status make it difficult to obtain for research purposes, and its effects on the brain can be difficult to separate from the effects of other drugs.

Future Directions

There are many potential future directions for N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea research. One area of interest is the development of N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea-based therapies for mental health conditions such as PTSD and anxiety. Another area of interest is the development of new drugs that target the same neurotransmitter systems as N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea, but with fewer side effects. Finally, there is ongoing research into the long-term effects of N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea use, particularly in relation to neurotoxicity and cognitive impairment.
Conclusion:
N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a synthetic drug that has gained popularity in recent years due to its euphoric and empathogenic effects. Although it has been used recreationally, it has also been studied for its potential therapeutic uses. N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to increased feelings of empathy, sociability, and euphoria. There are many potential future directions for N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea research, including the development of N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea-based therapies for mental health conditions, the development of new drugs that target the same neurotransmitter systems as N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea, and ongoing research into the long-term effects of N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea use.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety in cancer patients. Clinical trials have shown promising results, with N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea-assisted psychotherapy leading to significant improvements in PTSD symptoms and anxiety levels.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-20-14-5-3-2-4-12(14)8-9-18-17(23)19-13-6-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQWTVYUFXHBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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